molecular formula C20H16Cl3N2O3- B13045064 [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate

Cat. No.: B13045064
M. Wt: 438.7 g/mol
InChI Key: LYEBXOMNZDVATO-UHFFFAOYSA-M
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Description

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated indole moiety and a pentanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Ester Group: The chlorinated indole is reacted with pentanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Final Coupling: The final step involves coupling the chlorinated indole ester with 3,4-dichlorobenzylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated positions on the benzene ring and indole can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoles or benzene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration as a potential therapeutic agent for diseases such as cancer or neurological disorders.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate
  • [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate

Uniqueness

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its chlorinated indole core and pentanoate ester group differentiate it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C20H16Cl3N2O3-

Molecular Weight

438.7 g/mol

IUPAC Name

5-[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino]pentanoate

InChI

InChI=1S/C20H17Cl3N2O3/c21-13-5-7-17-14(10-13)19(24-8-2-1-3-18(26)27)20(28)25(17)11-12-4-6-15(22)16(23)9-12/h4-7,9-10H,1-3,8,11H2,(H,26,27)/p-1

InChI Key

LYEBXOMNZDVATO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NCCCCC(=O)[O-])C2=O)Cl)Cl

Origin of Product

United States

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